(2-氯苯基)二苯甲烷

描述

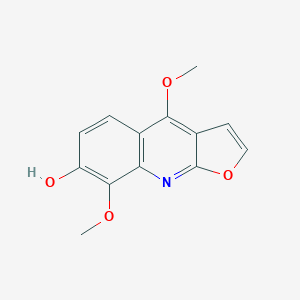

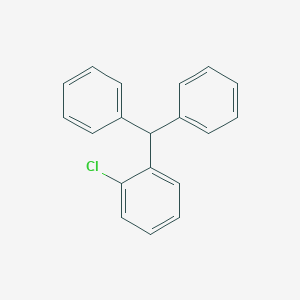

(2-Chlorophenyl)diphenylmethane is a chemical compound that is part of the diphenylmethane derivatives family. These compounds are characterized by a methane central carbon atom bonded to two phenyl groups. In the case of (2-Chlorophenyl)diphenylmethane, one of the phenyl groups is further substituted with a chlorine atom at the second position.

Synthesis Analysis

The synthesis of diphenylmethane derivatives can be complex, involving multiple steps and reagents. For instance, diphenyldiazomethane (DPM), a related compound, can be synthesized using chloramine-T and benzophenone hydrazone with dimethylacetamide as a solvent and iodine as a catalyst. The reaction conditions are carefully optimized to achieve high yields and purity, with a reported yield of 85.23% and a purity of 98.57% as determined by HPLC .

Molecular Structure Analysis

The molecular structure of diphenylmethane derivatives can vary significantly depending on the substituents attached to the phenyl rings. For example, the crystal structure of a compound with a central diphenylmethane moiety and substituted benzenesulfonamido groups has been described as nearly C2 symmetrical, with specific bond angles and dihedral angles between the planes of the central aromatic rings and the central plane . This structural information is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Diphenylmethane derivatives undergo various chemical reactions depending on their substituents. For example, substituted diphenyldiazomethanes react with chloranil to produce poly(benzhydryl)ethers, which can be hydrolyzed into benzophenones and tetrachlorohydroquinone . The kinetics of these reactions are influenced by the electron-donating ability of the substituents, and the reaction rates can be correlated with the Yukawa-Tsuno equation . Additionally, the reaction of diphenylmethane with chlorine acetate has been studied, revealing that diphenylmethane reacts faster than benzene and yields chlorodiphenylmethane as a product .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylmethane derivatives are closely related to their molecular structure. For instance, the crystallization of certain diphenylmethane derivatives can lead to light-emission enhancement due to specific molecular packing and the formation of hydrogen bonds that prevent π-π interactions . Moreover, the partition behavior of diphenyl-2-pyridylmethane in solvent extraction processes for gold recovery has been studied, showing that it can quantitatively extract gold from mineral acid solutions .

科学研究应用

化学过程和反应:

- (2-氯苯基)二苯甲烷已被确定为一种潜在的分离剂,可通过萃取蒸馏来分离混合物,特别是在由1,2-二甲氧基苯、2-甲氧基酚和二苯甲烷 (Hwang, Lee, & Lin, 2001) 组成的混合物中。

- 它参与了二苯甲烷的硝化过程,产生硝基二苯甲烷,可以在二氯甲烷中使用硝酸在受控条件下实现 (Giumanini, Geatti, & Verardo, 2002)。

催化和材料科学:

- 二苯甲烷衍生物,包括(2-氯苯基)二苯甲烷,已被用于合成双核和单核金属配合物,这在催化和材料科学中是相关的 (Karipcin, Ucan, & Karataş, 2002)。

- 它已被研究用于氟化过程,特别是在芳香族化合物的背景下以及分子几何对反应结果的影响 (Iskra, Zupan, & Stavber, 2003)。

环境应用:

- 研究已经探讨了DDT及其衍生物在催化氢化脱氯过程中的转化途径,二苯甲烷,与(2-氯苯基)二苯甲烷密切相关,在理解这些持久性有机污染物的降解过程中发挥着重要作用 (Gryglewicz & Piechocki, 2010)。

聚合物化学:

- 该化合物在阻燃聚氨酯的研究中起着重要作用,它构成结构的一部分,影响这些材料的热性能和分解行为 (Pielichowski & Słotwińska, 2004)。

安全和危害

Diphenylmethane, a related compound, is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It’s very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

属性

IUPAC Name |

1-benzhydryl-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUWHGXBCVDMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)diphenylmethane | |

CAS RN |

56153-60-7 | |

| Record name | (2-Chlorophenyl)diphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)